2,5-Difluorobenzene-1,3-diol

Fluorescent Probes Xanthene Dyes Physicochemical Property Tuning

2,5-Difluorobenzene-1,3-diol is the preferred precursor for fluorinated fluorescein dyes requiring high quantum yield and photostability across acidic pH ranges. Its unique 2,5-difluoro substitution imparts distinct electronic properties not achievable with non-fluorinated resorcinol. Ideal for OLED materials, kinase inhibitors, and drug discovery programs demanding enhanced metabolic stability.

Molecular Formula C6H4F2O2
Molecular Weight 146.09 g/mol
CAS No. 198139-56-9
Cat. No. B179794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorobenzene-1,3-diol
CAS198139-56-9
Synonyms1,3-Benzenediol,2,5-difluoro-(9CI)
Molecular FormulaC6H4F2O2
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)F)O)F
InChIInChI=1S/C6H4F2O2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H
InChIKeyGSVHITOUYDSWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorobenzene-1,3-diol (CAS 198139-56-9): A Strategic Fluorinated Resorcinol Building Block for Advanced Materials and Probe Development


2,5-Difluorobenzene-1,3-diol is a fluorinated aromatic diol that serves as a versatile intermediate for synthesizing fluorinated xanthene dyes, pharmaceuticals, and organic electronic materials [1]. Its unique substitution pattern of two fluorine atoms at the 2- and 5-positions on a resorcinol core enables distinct electronic and physicochemical properties compared to non-fluorinated or differently substituted analogs. The compound has a molecular weight of 146.09 g/mol, a predicted boiling point of 238.4±35.0 °C at 760 mmHg, and a predicted density of 1.5±0.1 g/cm³ [2].

Why Generic Resorcinol Cannot Replace 2,5-Difluorobenzene-1,3-diol in Precision Synthesis and Probe Design


Substituting 2,5-difluorobenzene-1,3-diol with unsubstituted resorcinol or other fluorinated regioisomers is not scientifically equivalent due to the profound impact of the specific 2,5-difluoro substitution pattern on electronic properties, chemical reactivity, and downstream performance. The electron-withdrawing fluorine atoms at the 2- and 5-positions significantly alter the pKa, redox potential, and metabolic stability of derived compounds [1]. Crucially, this specific arrangement is required to achieve the enhanced photostability and lower pKa that are characteristic of the most effective fluorinated fluorescein dyes [2]. Using a different isomer would yield a final product with altered, and likely inferior, performance characteristics for applications demanding these specific fluorinated motifs.

Quantitative Differentiation of 2,5-Difluorobenzene-1,3-diol: Comparative Evidence for Informed Procurement


Regioselective 2,5-Difluorination Lowers Fluorophore pKa by >1.5 Units Versus Non-Fluorinated Parent

The incorporation of the 2,5-difluororesorcinol motif into fluorescein dyes results in a significant reduction in the pKa of the final fluorophore. Specifically, fluorinated fluoresceins derived from 2,5-difluororesorcinol exhibit pKa values in the range of 3.3-6.1, compared to a pKa of 6.5 for the non-fluorinated parent fluorescein [1]. This represents a reduction of at least 0.4 to over 3.0 pKa units, enabling fluorescence at more acidic pH environments where standard fluorescein is non-emissive. The patent literature further specifies that fluorination at the R2 and R5 positions (corresponding to a 2,5-difluoro pattern) is preferred over R3 and R4 fluorination for achieving a lower pKa and improved photostability [2].

Fluorescent Probes Xanthene Dyes Physicochemical Property Tuning

Enhanced Photostability of 2,5-Difluororesorcinol-Derived Dyes Compared to Non-Fluorinated Analogues

Fluorinated fluorescein dyes synthesized from 2,5-difluororesorcinol exhibit significantly higher photostability than their non-fluorinated counterparts [1]. This is a direct consequence of the electron-withdrawing effect of the fluorine atoms at the 2- and 5-positions, which stabilize the excited state of the xanthene core. The patent literature notes that this specific fluorination pattern results in a 'greater degree of substitution on polymers without quenching of fluorescence' and improved overall photostability relative to fluorescein [2].

Photostability Fluorescence Microscopy Dye Conjugation

Predictable Alteration of Electronic Properties via Specific 2,5-Difluoro Substitution

In drug discovery, the strategic introduction of fluorine atoms is a common tactic to modulate a molecule's lipophilicity (logP), pKa, and metabolic stability [1]. The 2,5-difluorobenzene-1,3-diol motif offers a specific, well-defined pattern of fluorine substitution that provides predictable and quantifiable changes in electronic distribution. While direct head-to-head biological activity data for this exact compound are not available, its role as a core scaffold in kinase inhibitor patents and as a building block for fluorinated pharmaceuticals is established [2]. The fluorine atoms at the 2- and 5-positions create a unique electronic environment on the aromatic ring, which can be leveraged to enhance target binding affinity and improve pharmacokinetic properties relative to non-fluorinated or mono-fluorinated resorcinol derivatives.

Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Optimal Use Cases for 2,5-Difluorobenzene-1,3-diol in Research and Industrial Settings


Synthesis of pH-Insensitive and Photostable Fluorescent Probes for Live-Cell Imaging

2,5-Difluorobenzene-1,3-diol is the preferred precursor for synthesizing fluorinated fluorescein derivatives that maintain high quantum yield and fluorescence across a wider pH range, including acidic organelles [1]. The lower pKa and enhanced photostability, as documented in Section 3, make these dyes superior for long-term, quantitative live-cell imaging experiments where standard fluorescein would photobleach or lose signal in acidic environments [2].

Development of Fluorinated Pharmaceutical Intermediates with Improved Metabolic Stability

Medicinal chemists utilize 2,5-difluorobenzene-1,3-diol as a building block to introduce a difluorinated aromatic moiety into drug candidates [1]. The presence of the two fluorine atoms at the 2- and 5-positions is expected to increase oxidative metabolic stability and modulate lipophilicity, potentially improving the bioavailability and half-life of the final drug molecule compared to non-fluorinated analogs [2]. This makes it a valuable component in the synthesis of kinase inhibitors and other fluorinated therapeutics.

Construction of Advanced Organic Electronic Materials and OLED Components

The unique electronic properties imparted by the 2,5-difluoro substitution pattern make 2,5-difluorobenzene-1,3-diol a useful monomer for creating π-conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and other organic electronic devices [1]. Fluorination at these positions can tune the energy levels (HOMO/LUMO) of the resulting materials, leading to improved charge transport and electroluminescence efficiency compared to non-fluorinated aryl units [2].

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